Aminoguanidine bicarbonate

Description

Properties

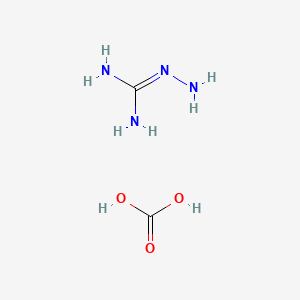

IUPAC Name |

2-aminoguanidine;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.CH2O3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXHZHQQWQTQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062537 | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2200-97-7, 2582-30-1 | |

| Record name | Aminoguanidine carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2200-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine bicarbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, compd. with hydrazinecarboximidamide (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Deconstructing a Multifaceted Molecule

An In-depth Technical Guide to the Mechanism of Action of Aminoguanidine Bicarbonate

As a Senior Application Scientist, my focus extends beyond mere protocol execution to understanding the fundamental principles that govern molecular interactions. Aminoguanidine is a classic example of a compound that demands such a nuanced approach. Initially heralded as a promising therapeutic for diabetic complications, its journey through clinical trials revealed a complex pharmacological profile that has since cemented its role as an indispensable, albeit multifaceted, research tool.[1][2] This guide is structured not as a rigid manual, but as a logical exploration of its three primary mechanisms of action. We will dissect each pathway, understand the rationale behind the experimental techniques used to validate them, and provide the practical knowledge necessary for rigorous scientific investigation. Our objective is to empower researchers to not only utilize aminoguanidine effectively but to interpret the resulting data with a clear understanding of its distinct and sometimes overlapping biological effects.

Part 1: The Archetypal Role - Inhibition of Advanced Glycation End-product (AGE) Formation

The most widely recognized action of aminoguanidine is its ability to thwart the formation of Advanced Glycation End-products (AGEs). This mechanism was the primary driver behind its initial clinical development for treating diabetic complications, where hyperglycemia accelerates AGE accumulation.[3][4]

The Underlying Biochemistry: The Maillard Reaction in Vivo

AGEs are a heterogeneous group of molecules formed through a non-enzymatic reaction between reducing sugars (like glucose) and the free amino groups of proteins, lipids, and nucleic acids.[5][6] This process, known as the Maillard reaction, begins with the formation of a reversible Schiff base, which then rearranges into a more stable Amadori product.[6] The pathway culminates in a series of irreversible reactions—including oxidation, dehydration, and condensation—that produce cross-linked, fluorescent, and pathogenic AGEs. A critical step in this cascade is the generation of highly reactive dicarbonyl intermediates, such as methylglyoxal (MGO), glyoxal, and 3-deoxyglucosone.[1][2][5][7] These reactive carbonyl species are potent cross-linking agents that accelerate the final stages of AGE formation.

Mechanism of Aminoguanidine Intervention

Aminoguanidine functions as a potent "carbonyl trap." As a nucleophilic hydrazine compound, it rapidly reacts with the electrophilic carbonyl groups of the dicarbonyl intermediates (MGO, glyoxal, etc.).[1][2][8][5][7][9][10] This reaction forms stable, substituted 3-amino-1,2,4-triazine derivatives, effectively sequestering these reactive precursors and preventing them from reacting with proteins to form AGEs.[1][2]

To visualize this intervention, consider the following workflow:

Experimental Validation: In Vitro AGE Inhibition Assay

The causality of aminoguanidine's anti-glycation effect is established through controlled in vitro experiments. The Bovine Serum Albumin (BSA)-Methylglyoxal (MGO) model is a robust and widely used system. The protocol's self-validating nature comes from its controls, which ensure that any observed inhibition is due to the test compound's activity against MGO-induced glycation and not other factors.

Protocol: BSA-MGO Glycation Assay

-

Reagent Preparation:

-

Prepare a 10 mg/mL BSA solution in 100 mM phosphate buffer (pH 7.4) containing 0.02% sodium azide to prevent microbial growth.

-

Prepare a 10 mM MGO solution in the same phosphate buffer.

-

Prepare stock solutions of Aminoguanidine Bicarbonate (positive control) and test compounds in the same buffer. A typical starting stock is 100 mM.

-

-

Reaction Setup (in a 96-well plate):

-

Control (Glycated System): 50 µL BSA solution + 50 µL MGO solution + 50 µL buffer.

-

Test Sample: 50 µL BSA solution + 50 µL MGO solution + 50 µL aminoguanidine solution (at various final concentrations, e.g., 1 mM, 5 mM, 10 mM).

-

Background (BSA + Inhibitor): 50 µL BSA solution + 50 µL buffer + 50 µL aminoguanidine solution. This control is critical to subtract any intrinsic fluorescence of the inhibitor.

-

Blank (BSA only): 50 µL BSA solution + 100 µL buffer.

-

-

Incubation: Seal the plate and incubate at 37°C for 24-72 hours in the dark. The duration can be optimized based on the desired level of glycation.

-

Measurement: After incubation, measure the fluorescence intensity using a spectrofluorometer at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[11]

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: I% = [1 - ((FI_sample - FI_background) / (FI_control - FI_blank))] * 100

-

Where FI is the fluorescence intensity.

-

Part 2: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Beyond its role in glycation, aminoguanidine is a well-documented selective inhibitor of the inducible isoform of Nitric Oxide Synthase (iNOS).[12][13] This action is crucial in the context of inflammation, where iNOS activity is significantly upregulated.

The Underlying Biochemistry: NOS Isoforms and NO Production

Nitric Oxide (NO) is a critical signaling molecule produced from the amino acid L-arginine by a family of three NOS enzymes.[14][15]

-

Neuronal NOS (nNOS) and Endothelial NOS (eNOS): These are constitutive, calcium-dependent enzymes that produce low, transient levels of NO for neurotransmission and vascular regulation, respectively.[14]

-

Inducible NOS (iNOS): This isoform is not typically present in resting cells. Its expression is induced by inflammatory stimuli like bacterial lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ). Once expressed, iNOS is calcium-independent and produces large, sustained amounts of NO that contribute to both host defense and inflammatory tissue damage.[14][16]

Mechanism of Aminoguanidine Intervention

Aminoguanidine selectively inhibits iNOS, showing significantly less activity against eNOS and nNOS.[12] It functions as a competitive inhibitor, vying with the natural substrate, L-arginine, for binding to the enzyme's active site.[12][17] This selectivity is a key experimental advantage, allowing researchers to probe the specific effects of iNOS-derived NO without the confounding physiological consequences of inhibiting the constitutive isoforms.

The signaling pathway and its inhibition are illustrated below:

Experimental Validation: Cell-Based iNOS Activity Assay

The most common method to assess iNOS inhibition in a cellular context involves stimulating macrophages (e.g., RAW 264.7 cell line) with LPS and measuring the accumulation of nitrite, a stable NO metabolite, in the culture medium using the Griess reagent.[16]

Protocol: Griess Assay for Nitrite Quantification

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment:

-

Remove the old medium and replace it with fresh medium.

-

Pre-treat cells with various concentrations of aminoguanidine for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Controls are essential:

-

Negative Control: Cells with medium only (no LPS, no inhibitor).

-

Positive Control: Cells stimulated with LPS only.

-

Vehicle Control: Cells with LPS and the solvent used for aminoguanidine.

-

-

-

Sample Collection: After 24 hours, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Measurement and Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.[14]

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared using known concentrations of sodium nitrite.

-

Part 3: Potent Inhibition of Diamine Oxidase (DAO)

A third, mechanistically distinct action of aminoguanidine is its potent inhibition of Diamine Oxidase (DAO).[3][17][18] This is a critical consideration in any in vivo study, as DAO is the primary enzyme for degrading extracellular histamine.

The Underlying Biochemistry: DAO and Histamine Clearance

Diamine Oxidase (DAO), also known as histaminase, is a copper-containing enzyme that catalyzes the oxidative deamination of biogenic amines, most notably histamine, but also others like putrescine.[19][20] It is highly expressed in the digestive tract, placenta, and kidneys. By breaking down histamine from food sources in the gut, DAO prevents its systemic absorption and potential adverse effects.[21] A deficiency in DAO activity is linked to histamine intolerance.[22][20]

Mechanism of Aminoguanidine Intervention

Aminoguanidine is a specific and highly effective inhibitor of DAO.[3][17][18] This inhibitory action can lead to an accumulation of histamine, which could confound the interpretation of results in experiments where inflammatory or immune responses are being measured. It is therefore imperative for researchers to be aware of this "off-target" effect (relative to iNOS or AGEs) and design experiments accordingly.

Experimental Validation: Fluorometric DAO Activity Assay

DAO activity can be reliably measured using commercially available kits. These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of the enzyme's oxidative reaction.

Protocol: General Fluorometric DAO Assay

-

Sample Preparation: Prepare tissue homogenates or cell lysates in the provided assay buffer. It is crucial to include a protease inhibitor cocktail. Centrifuge the homogenate to clarify the supernatant, which will be used for the assay.

-

Reaction Setup (in a black 96-well plate):

-

Sample Wells: Add the sample supernatant (e.g., 2-50 µL) to the wells. Adjust the total volume to 50 µL with DAO Assay Buffer.

-

Background Control Wells: Prepare identical wells for each sample to measure background fluorescence without the complete reaction mix.

-

Positive Control: Use the provided DAO enzyme as a positive control.

-

-

Reaction Mix Preparation: Prepare a Reaction Mix containing the DAO substrate (e.g., putrescine), a probe, and an enzyme mix (often containing horseradish peroxidase) as per the kit's instructions.

-

Initiate Reaction: Add 50 µL of the Reaction Mix to the sample and positive control wells. Add a corresponding background mix (lacking a key component, e.g., the substrate) to the background control wells.

-

Measurement: Incubate the plate at 37°C. Measure the fluorescence (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode over a period of 30-60 minutes.[19][22]

-

Calculation of Activity:

-

Subtract the background reading from the sample reading.

-

Calculate the rate of fluorescence increase (ΔRFU/min).

-

Determine the DAO activity by comparing this rate to a standard curve generated with a known concentration of H₂O₂.

-

Quantitative Data Summary & Synthesis

To provide a clear comparative overview, the key characteristics of aminoguanidine's inhibitory actions are summarized below.

| Feature | Inhibition of AGE Formation | Inhibition of iNOS | Inhibition of DAO |

| Primary Target | Reactive Carbonyl Species (e.g., MGO) | Inducible Nitric Oxide Synthase (iNOS) | Diamine Oxidase (DAO) |

| Mechanism | Nucleophilic trapping | Competitive inhibition with L-arginine | Specific enzyme inhibition |

| Biochemical Outcome | Prevents protein cross-linking | Decreases high-output NO production | Increases extracellular histamine levels |

| Relevant Pathology | Diabetic complications, Aging | Acute & Chronic Inflammation | Histamine Intolerance (as an effect) |

| Typical Assay | BSA-MGO fluorescence assay | Griess reagent assay for nitrite | Fluorometric assay for H₂O₂ |

Expert Insights for Experimental Design

As a Senior Application Scientist, I stress that causality is paramount . When an effect is observed after administering aminoguanidine, it is a scientific imperative to question which of its mechanisms is responsible.

-

Dose-Response is Critical: The effective concentration for each mechanism can differ. AGE inhibition studies often use millimolar concentrations in vitro, while iNOS inhibition can be observed at lower, micromolar concentrations.[1] Clinical trials aimed for peak plasma concentrations around 50 µM.[1][2] Always perform a dose-response curve to understand the potency of the effect you are studying.

-

Employ Orthogonal Approaches: To validate that an observed effect is due to iNOS inhibition, for example, try to replicate the effect with a structurally different iNOS inhibitor (e.g., 1400W). Conversely, see if the effect can be reversed by providing an excess of L-arginine (overcoming competitive inhibition) or rescued with an NO donor.

-

Control for Confounding Variables: When studying inflammation in vivo, be mindful of the DAO inhibition. The resulting increase in histamine, a potent inflammatory mediator, could counteract or modify the anti-inflammatory effects of iNOS inhibition. Consider co-administering histamine receptor antagonists to dissect these pathways.

Conclusion

References

-

Miyata, T., et al. (1996). Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. Journal of the American Society of Nephrology. Available at: [Link]

-

Ataman Kimya (n.d.). AMINOGUANIDINE BICARBONATE. Available at: [Link]

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics. Available at: [Link]

-

Cross, A. H., et al. (1994). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. Journal of Clinical Investigation. Available at: [Link]

-

Griffiths, M. J., et al. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology. Available at: [Link]

-

Cine, N., et al. (2014). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews. Available at: [Link]

-

Molbase (n.d.). Aminoguanidine bicarbonate 2582-30-1 wiki. Available at: [Link]

-

Jahromi, M. Z., et al. (2012). The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. Journal of Endodontics. Available at: [Link]

-

Tanaka, K., et al. (1998). Aminoguanidine, a selective inhibitor of the inducible nitric oxide synthase, has different effects on experimental allergic encephalomyelitis in the induction and progression phase. Journal of Neuroimmunology. Available at: [Link]

-

ScienceDirect (n.d.). Aminoguanidine: Significance and symbolism. Available at: [Link]

-

Kharitonov, S. A., et al. (2008). Effects of aminoguanidine, an inhibitor of inducible nitric oxide synthase, on nitric oxide production and its metabolites in healthy control subjects, healthy smokers, and COPD patients. Chest. Available at: [Link]

-

Reddy, V. P., et al. (2022). Advanced Glycation End Products in Health and Disease. International Journal of Molecular Sciences. Available at: [Link]

-

Ataman Kimya (n.d.). AMINOGUANIDINE BICARBONATE (AGB). Available at: [Link]

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. ResearchGate. Available at: [Link]

-

Ataman Kimya (n.d.). AMINGUANIDINE BICARBONATE. Available at: [Link]

-

Ataman Kimya (n.d.). AMINOGUANIDINE BICARBONATE | - atamankimya.com. Available at: [Link]

-

Ataman Chemicals (2024). The Science Behind Aminoguanidine Bicarbonate and Its Role in Diabetes Management. Available at: [Link]

-

Ataman Kimya (n.d.). AMINOGUANIDINE BICARBONATE - Ataman Kimya. Available at: [Link]

-

Creative BioMart (n.d.). Diamine Oxidase Activity Assay Kit (Fluorometric). Available at: [Link]

-

Biocompare (n.d.). Diamine Oxidase Assay Kits. Available at: [Link]

-

Pang, X., et al. (2021). Advanced Glycation End Products: A Comprehensive Review of Their Detection and Occurrence in Food. Foods. Available at: [Link]

-

Wang, Y., et al. (2022). Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. MDPI. Available at: [Link]

-

Xia, Y., & Zweier, J. L. (1997). Direct measurement of nitric oxide generation from nitric oxide synthase. Proceedings of the National Academy of Sciences. Available at: [Link]

-

de Oliveira, A. F. B., et al. (2021). Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. Molecules. Available at: [Link]

-

Larijani, B., et al. (2010). Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats. Iranian Journal of Basic Medical Sciences. Available at: [Link]

-

Khan, M. S., et al. (2021). Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Freedman, B. I., et al. (1999). Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II). Controlled Clinical Trials. Available at: [Link]

-

Beránek, M., et al. (2006). Glycation and advanced glycation end-products in laboratory experiments in vivo and in vitro. Semantic Scholar. Available at: [Link]

-

Aiello, A., et al. (2023). Aloysia citrodora Polyphenolic Extract: From Anti-Glycative Activity to In Vitro Bioaccessibility and In Silico Studies. MDPI. Available at: [Link]

-

Onorato, J. M., et al. (1998). In vitro studies of formation of antigenic advanced glycation end products (AGEs). Journal of Biological Chemistry. Available at: [Link]

-

van der Lugt, T., et al. (2021). In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration. International Journal of Molecular Sciences. Available at: [Link]

-

SeeBeyond Medicine (n.d.). Amiloride: An Inhibitor to Diamine Oxidase. Available at: [Link]

-

Wikipedia (n.d.). Diamine oxidase. Available at: [Link]

-

Dr. Peter Kan (2021). All you need to know about DAO (Diamine Oxidase). YouTube. Available at: [Link]

-

Intoleran (n.d.). DAO mini - 60 tablets | Contains Diamine Oxidase. Available at: [Link]

-

WebMD (n.d.). What to Know About Diamine Oxidase (DAO) for Histamine Intolerance. Available at: [Link]

Sources

- 1. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atamankimya.com [atamankimya.com]

- 4. Design and baseline characteristics for the aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy (ACTION II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advanced Glycation End Products in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Methodologies to Study the Role of Advanced Glycation End Products (AGEs) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold Nanoparticle-Bioconjugated Aminoguanidine Inhibits Glycation Reaction: An In Vivo Study in a Diabetic Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminoguanidine Bicarbonate | Research Grade | RUO [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. pnas.org [pnas.org]

- 16. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atamankimya.com [atamankimya.com]

- 18. atamankimya.com [atamankimya.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 21. seebeyondshop.com [seebeyondshop.com]

- 22. Diamine Oxidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to the Synthesis and Purification of Aminoguanidine Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminoguanidine Bicarbonate in Modern Research

Aminoguanidine bicarbonate is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other commercially significant materials.[1] Its utility in the pharmaceutical industry is particularly noteworthy, where it functions as a key intermediate in the production of various drugs.[2] Beyond its role as a synthetic precursor, aminoguanidine itself has been investigated for its therapeutic potential, notably as an inhibitor of advanced glycation end-product (AGEs) formation and as a selective inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual role as a research tool and a synthetic intermediate underscores the importance of reliable and well-characterized methods for its synthesis and purification.

This guide provides a comprehensive overview of the most common and effective methods for the synthesis of aminoguanidine bicarbonate, with a focus on the underlying chemical principles, detailed experimental protocols, and strategies for purification to achieve the high degree of purity required for pharmaceutical applications.

Key Synthesis Routes for Aminoguanidine Bicarbonate

There are several established methods for the synthesis of aminoguanidine bicarbonate, each with its own advantages and challenges. The two most prominent methods are the reduction of nitroguanidine and the reaction of calcium cyanamide with a hydrazine salt.

Method 1: Reduction of Nitroguanidine with Zinc Dust

This classic method involves the reduction of the nitro group of nitroguanidine to an amino group using zinc powder in a slightly acidic medium. It is a robust and well-documented procedure capable of producing high-quality aminoguanidine bicarbonate.

The core of this synthesis is the reduction of the nitroguanidine in the presence of a reducing agent, typically zinc dust, in an aqueous solution. The reaction is facilitated by a proton donor, such as acetic acid or ammonium sulfate, which helps to control the reaction rate and prevent the formation of undesirable byproducts. The resulting aminoguanidine is then precipitated as its bicarbonate salt by the addition of sodium bicarbonate.

The following protocol is adapted from established literature procedures.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Nitroguanidine | 104.07 | 216 g | 2.07 |

| Purified Zinc Dust | 65.38 | 740 g | 11.3 |

| Glacial Acetic Acid | 60.05 | 128 g | 2.14 |

| Ammonium Chloride | 53.49 | 200 g | 3.74 |

| Sodium Bicarbonate | 84.01 | 220 g | 2.62 |

| Water | 18.02 | As needed | - |

| Ice | - | ~1 kg | - |

Procedure:

-

Preparation of the Nitroguanidine-Zinc Paste: In a large mortar, thoroughly grind together 216 g of nitroguanidine and 740 g of purified zinc dust. Gradually add approximately 400 mL of water while stirring with a pestle to form a thick, homogenous paste.

-

Reaction Setup: Transfer the paste to a 3-liter beaker or enameled can and place it in an ice bath. In a separate 3-liter beaker equipped with a mechanical stirrer, prepare a solution of 128 g of glacial acetic acid in 130 mL of water and cool it to 5°C in an ice bath.

-

Controlled Addition: Slowly add the nitroguanidine-zinc paste to the stirred acetic acid solution. The rate of addition should be carefully controlled to maintain the reaction temperature between 5°C and 15°C. Add cracked ice directly to the reaction mixture as needed to manage the exotherm and maintain a stirrable consistency. The addition process can take up to 8 hours.

-

Completion of Reduction: After the addition is complete, slowly warm the mixture to 40°C on a water bath with continuous stirring. Maintain this temperature for 1-5 minutes, or until the reduction is complete.

-

Isolation of the Aminoguanidine Solution: Immediately filter the warm solution through a large Büchner funnel to remove the insoluble zinc oxide and unreacted zinc. Wash the filter cake with 1 liter of water, followed by two additional washes with 600 mL portions of water. Combine all the filtrates.

-

Precipitation of Aminoguanidine Bicarbonate: Transfer the combined filtrates to a 5-liter round-bottomed flask. Add 200 g of ammonium chloride and stir until it is completely dissolved. This step is crucial to prevent the co-precipitation of zinc salts.[3]

-

While stirring, add 220 g of sodium bicarbonate over a period of about 10 minutes. The aminoguanidine bicarbonate will begin to precipitate.

-

Crystallization and Collection: Place the flask in a refrigerator overnight to ensure complete crystallization. Collect the precipitate by filtration on a Büchner funnel.

-

Washing and Drying: Wash the filter cake with a 400 mL portion of a 5% ammonium chloride solution, followed by two 400 mL portions of distilled water, and finally with ethanol.[3] Air-dry the product. The expected yield is approximately 180-182 g (63-64%).

Diagram of the Synthesis Workflow (Nitroguanidine Reduction)

Caption: Workflow for the synthesis of aminoguanidine bicarbonate via nitroguanidine reduction.

Method 2: From Calcium Cyanamide and Hydrazine Sulfate

This method is often preferred for larger-scale industrial production due to the lower cost and ready availability of the starting materials.[5] The reaction involves the hydrazination of cyanamide, which is generated in situ from calcium cyanamide.

Calcium cyanamide reacts with an acidic aqueous solution of hydrazine to form aminoguanidine. The pH of the reaction is a critical parameter and is typically maintained in the neutral to slightly alkaline range to promote the desired reaction while minimizing the formation of byproducts such as dicyandiamide.[6][7] The resulting aminoguanidine is then precipitated as the bicarbonate salt.

The following is a representative protocol based on patented procedures.[5][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Calcium Cyanamide | 80.10 | Varies based on purity |

| Hydrazine Hydrate | 50.06 | Varies |

| Sulfuric Acid | 98.08 | As needed for pH adjustment |

| Ammonium Bicarbonate | 79.06 | As needed for precipitation |

| Water | 18.02 | As needed |

Procedure:

-

Preparation of Hydrazine Sulfate Solution: In a suitable reactor, dissolve hydrazine hydrate in water. Slowly add dilute sulfuric acid to adjust the pH to the acidic range.

-

Reaction with Calcium Cyanamide: While stirring vigorously, add finely divided calcium cyanamide to the hydrazine sulfate solution. The temperature is typically maintained at an elevated level, for instance, between 75°C and 95°C, to facilitate the reaction.[5] The pH is carefully controlled throughout the addition.

-

Removal of Calcium Sulfate: After the reaction is complete, the mixture is cooled to precipitate calcium sulfate. The calcium sulfate is then removed by filtration.

-

Precipitation of Aminoguanidine Bicarbonate: The filtrate, which contains the aminoguanidine, is then treated with ammonium bicarbonate to precipitate the aminoguanidine bicarbonate.

-

Crystallization and Isolation: The mixture is allowed to crystallize, after which the product is collected by filtration, washed with water and ethanol, and dried. High yields, often exceeding 90% based on hydrazine hydrate, have been reported for this method.[5]

Purification of Aminoguanidine Bicarbonate

The purity of aminoguanidine bicarbonate is paramount, especially for its use in drug development. The crude product from the synthesis may contain unreacted starting materials, byproducts, and inorganic salts.

Purification Strategy

The primary method for purifying aminoguanidine bicarbonate is thorough washing of the precipitated solid. It is important to note that recrystallization from hot water is generally not recommended as it can lead to decomposition of the product.[3]

Washing Protocol:

-

Ammonium Chloride Wash: Washing the crude precipitate with a 5% solution of ammonium chloride is effective in removing co-precipitated zinc salts from the nitroguanidine reduction method.[3]

-

Water Wash: Subsequent washing with distilled water helps to remove any remaining water-soluble impurities and residual ammonium chloride.

-

Ethanol Wash: A final wash with ethanol aids in removing water and facilitates the drying of the final product.

Common Impurities

Potential impurities in aminoguanidine bicarbonate include:

-

Inorganic Salts: Zinc salts (from the nitroguanidine reduction method) and calcium salts (from the calcium cyanamide method).

-

Dicyandiamide: A potential byproduct in the calcium cyanamide method if the reaction conditions are not carefully controlled.

-

Unreacted Starting Materials: Residual nitroguanidine or cyanamide.

-

Iron: Iron contaminants, often present in technical-grade calcium cyanamide, can lead to a yellow discoloration of the final product.[5] Maintaining an acidic pH during the workup can help keep iron in its soluble form.[6]

Characterization and Quality Control

To ensure the suitability of aminoguanidine bicarbonate for its intended application, rigorous characterization and quality control are essential.

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder[6] |

| Molecular Formula | C₂H₈N₄O₃ |

| Molecular Weight | 136.11 g/mol |

| Melting Point | 170-172°C (with decomposition) |

| Solubility | Slightly soluble in water; insoluble in alcohol |

Analytical Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of aminoguanidine bicarbonate and quantifying any impurities. A validated HPLC method can provide accurate and precise results.[2][9]

-

Iodometric Titration: This is a classical analytical method that can be used for the quantitative determination of aminoguanidine bicarbonate content.[10]

-

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the chemical structure and identity of the synthesized compound.[11]

Safety Precautions

Aminoguanidine bicarbonate is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this chemical.[12]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[12]

-

Health Hazards: May cause skin and eye irritation. It may also cause an allergic skin reaction.[12][13] Ingestion and inhalation should be avoided.

-

Environmental Hazards: Aminoguanidine bicarbonate is toxic to aquatic life with long-lasting effects.[13] Avoid release into the environment.

Conclusion

The synthesis and purification of aminoguanidine bicarbonate are well-established processes that are critical for its application in research and industry. The choice of synthesis method often depends on the desired scale of production and the availability of starting materials. Regardless of the method chosen, careful control of reaction conditions and a thorough purification strategy are essential to obtain a high-purity product. The analytical techniques outlined in this guide provide the necessary tools for the quality control of aminoguanidine bicarbonate, ensuring its suitability for even the most demanding applications in drug development and scientific research.

References

-

Shriner, R. L., & Neumann, F. W. (n.d.). Aminoguanidine Bicarbonate. Organic Syntheses Procedure. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMINOGUANIDINE BICARBONATE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoguanidine Bicarbonate, 98.5%. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, June 28). An improved synthesis of aminoguanidine bicarbonate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMINOGUANIDINE BICARBONATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). AMINOGUANIDINE BICARBONATE. Retrieved from [Link]

-

YouTube. (2017, May 21). Aminoguanidine Bicarbonate -Method 1- CaCN2 + H6N2SO4. Retrieved from [Link]

- Google Patents. (n.d.). US4906778A - Process for the production of aminoguanidine bicarbonate.

- Google Patents. (n.d.). US3673253A - Process for the production of aminoguanidine bicarbonate.

- Google Patents. (n.d.). CN101381327A - Method for preparing aminoguanidin carbonate.

- Google Patents. (n.d.). aminoguanidine bicarbonate.

- Google Patents. (n.d.). CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography.

-

Research Journal of Pharmacy and Technology. (n.d.). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aminoguanidine Bicarbonate: Properties, Applications, and Industry Insights. Retrieved from [Link]

- Google Patents. (n.d.). CN103012217A - Method for preparing high-purity aminoguanidine bicarbonate.

-

ResearchGate. (2025, August 10). The synthesis technology of aminoguanidine bicarbonate. Retrieved from [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sciencemadness Discussion Board - An improved synthesis of aminoguanidine bicarbonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]

- 6. US3673253A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. CN101381327A - Method for preparing aminoguanidin carbonate - Google Patents [patents.google.com]

- 9. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Aminoguanidine Bicarbonate as a Nitric Oxide Synthase Inhibitor

An In-Depth Technical Guide for Researchers

Executive Summary

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). The inducible isoform, iNOS (or NOS-2), is of particular interest in drug development as its upregulation is associated with numerous inflammatory and autoimmune diseases. Aminoguanidine is a well-characterized inhibitor of NOS, demonstrating marked selectivity for the inducible isoform over the constitutive neuronal (nNOS) and endothelial (eNOS) isoforms.[1][2] This guide provides a comprehensive technical overview of aminoguanidine, detailing its mechanism of action, isoform selectivity, and practical applications in research. It includes detailed experimental protocols for assessing its inhibitory activity, quantitative data on its potency, and a discussion of its broader biochemical effects to aid researchers in designing and interpreting experiments with scientific rigor.

Introduction: The Nitric Oxide Synthase Family

Nitric oxide is a gaseous free radical synthesized from the amino acid L-arginine by the NOS enzyme family.[3] There are three primary isoforms of NOS, each with distinct roles:

-

Neuronal NOS (nNOS or NOS-1): A constitutive enzyme found primarily in nervous tissue, it plays a key role in neurotransmission.

-

Endothelial NOS (eNOS or NOS-3): Another constitutive isoform located in the endothelium, it is crucial for regulating vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS-2): Unlike the others, iNOS expression is induced in response to immunological stimuli like cytokines and microbial products (e.g., endotoxin).[3] It is primarily expressed by immune cells such as macrophages and can produce large, sustained amounts of NO. While essential for host defense, chronic upregulation of iNOS is implicated in the pathology of inflammatory diseases, autoimmune disorders, and septic shock.[4][5]

The pathological consequences of excessive NO production by iNOS have made it a prime target for therapeutic intervention. An ideal inhibitor would selectively target iNOS to mitigate its detrimental effects without disrupting the vital homeostatic functions of nNOS and eNOS.

Aminoguanidine: A Selective iNOS Inhibitor

Aminoguanidine bicarbonate is the bicarbonate salt form of aminoguanidine (also known as pimagedine).[6][7] It is a small molecule that has been extensively investigated for its ability to inhibit NOS enzymes. Its primary value in research and drug development stems from its preferential inhibition of iNOS.[1][8] Studies have shown that aminoguanidine is significantly more potent against iNOS compared to nNOS and eNOS, making it a valuable tool for dissecting the isoform-specific roles of NO in various biological systems.[2][9]

Mechanism of Action: Mechanism-Based Inactivation

Aminoguanidine is not a simple competitive inhibitor; it functions as a mechanism-based inactivator .[10][11] This means the enzyme itself must process aminoguanidine as a substrate, which then leads to the irreversible inactivation of the enzyme.

This process is characterized by several key features:

-

Time- and Concentration-Dependence: The degree of inhibition increases with both the duration of exposure and the concentration of aminoguanidine.[10]

-

Requirement for Catalysis: Inactivation requires the presence of all necessary NOS cofactors (e.g., NADPH, tetrahydrobiopterin) and is blocked by the natural substrate, L-arginine.[11]

-

Irreversibility: The inactivation cannot be reversed by simple dilution or dialysis of the inhibitor.[11]

The biochemical mechanism involves aminoguanidine being processed at the active site, leading to covalent modification and alteration of the enzyme's prosthetic heme group, which is essential for catalytic activity.[12][13] This process ultimately renders the enzyme non-functional.

Caption: Mechanism of iNOS inhibition by aminoguanidine.

Isoform Selectivity: Quantitative Insights

The therapeutic and research utility of aminoguanidine is defined by its selectivity for iNOS. This is best illustrated by comparing its inhibition constants (Ki) and inactivation rates (kinact) across the different isoforms.

| NOS Isoform | Inhibitor | Ki (Inhibition Constant) | kinact (Inactivation Rate) | Reference |

| Inducible (iNOS) | Aminoguanidine | 16 µM | 0.46 min-1 | [11] |

| Neuronal (nNOS) | Aminoguanidine | 830 µM | 0.25 min-1 | [11] |

As the data clearly show, the concentration of aminoguanidine required to inhibit iNOS is over 50-fold lower than that needed for nNOS, confirming its strong selectivity.[2] This property allows researchers to inhibit iNOS in vivo at doses that have minimal effects on the constitutive isoforms.[1]

Experimental Protocols for Assessing NOS Inhibition

Verifying the efficacy and selectivity of aminoguanidine in a given experimental system is crucial. Below are standardized, self-validating protocols for both in vitro and in vivo assessment.

Protocol 1: In Vitro iNOS Inhibition Assay Using Cell Lysates

This protocol uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce high levels of iNOS expression. Inhibition is measured by quantifying nitrite, a stable oxidation product of NO, using the Griess assay.

A. Induction of iNOS Expression:

-

Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate at a density of 5x105 cells/well and allow them to adhere overnight.

-

Stimulation: Replace the medium with fresh medium containing LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

B. Inhibition Assay:

-

Preparation: After induction, wash the cells with PBS. Lyse the cells using a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Reaction Setup: In a 96-well plate, set up the following reaction mixtures (50 µL final volume):

-

Negative Control (No NOS activity): Cell lysate + Reaction Buffer + L-NMMA (a non-selective NOS inhibitor, 1 mM).

-

Positive Control (Maximal NOS activity): Cell lysate + Reaction Buffer.

-

Test Wells: Cell lysate + Reaction Buffer + varying concentrations of Aminoguanidine Bicarbonate (e.g., 1 µM to 1 mM).

-

Reaction Buffer Composition: 50 mM HEPES (pH 7.4), 1 mM NADPH, 10 µM tetrahydrobiopterin (BH4), and 1 mM L-arginine.

-

-

Incubation: Incubate the plate at 37°C for 2 hours.

-

Nitrite Quantification (Griess Assay):

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to calculate nitrite concentrations.

-

Causality and Self-Validation:

-

The negative control (L-NMMA) confirms that the measured nitrite is indeed from NOS activity.

-

The positive control establishes the maximum signal, against which the dose-dependent inhibition by aminoguanidine can be calculated to determine the IC50 value.

Protocol 2: In Vivo Assessment in an Endotoxemia Model

This protocol assesses the ability of aminoguanidine to inhibit systemic iNOS activity in an animal model of endotoxin-induced shock.

A. Experimental Workflow:

-

Animal Model: Use male Sprague-Dawley rats (250-300g).

-

Group Allocation (n=6-8 per group):

-

Control: Vehicle (saline) administration.

-

LPS Only: LPS administration + vehicle pre-treatment.

-

LPS + Aminoguanidine: LPS administration + aminoguanidine pre-treatment.

-

-

Drug Administration: Administer aminoguanidine (e.g., 50 mg/kg, intraperitoneally) or vehicle 1 hour prior to the endotoxin challenge.

-

Induction of Endotoxemia: Administer a bolus of LPS (e.g., 10 mg/kg, intravenously or intraperitoneally).[5]

-

Monitoring and Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture into heparinized tubes.

-

Analysis:

-

Centrifuge the blood to separate plasma.

-

Measure plasma nitrite/nitrate levels using the Griess assay (after converting nitrate to nitrite with nitrate reductase). A significant reduction in the aminoguanidine-treated group compared to the LPS-only group indicates effective in vivo iNOS inhibition.[5][14]

-

Caption: Experimental workflow for in vivo assessment.

Applications in Research and Drug Development

The selective inhibition of iNOS by aminoguanidine has made it an invaluable tool in a wide range of research areas:

-

Diabetic Complications: Aminoguanidine has been shown to prevent diabetic vascular dysfunction, partly by inhibiting NO overproduction.[15][16] It also inhibits the formation of advanced glycation end products (AGEs), another key factor in diabetic pathology.[7][17]

-

Autoimmune Diseases: In animal models of multiple sclerosis (experimental autoimmune encephalomyelitis), aminoguanidine administration ameliorates disease severity, implicating iNOS-derived NO in the pathogenesis.[4][18]

-

Neurodegenerative Conditions: Studies in rat models of glaucoma have shown that aminoguanidine can provide neuroprotection to retinal ganglion cells, suggesting a role for iNOS in neuronal damage.[19]

-

Inflammatory Conditions: Aminoguanidine reduces bacterial translocation from the gut following an endotoxin challenge, likely by protecting the gut mucosal barrier from NO-mediated damage.[14]

Limitations and Scientific Considerations

While a powerful tool, researchers must be aware of aminoguanidine's other biological activities to avoid misinterpretation of data:

-

Inhibition of Diamine Oxidase (DAO): Aminoguanidine is also a potent inhibitor of DAO, an enzyme involved in histamine metabolism.[7][9] This off-target effect must be considered in studies related to allergy or inflammation.

-

Inhibition of Advanced Glycation End Product (AGE) Formation: Aminoguanidine can scavenge reactive carbonyl species, thereby preventing the formation of AGEs.[7][17] In studies of diabetes or aging, it can be difficult to separate the effects of NOS inhibition from AGE inhibition. Appropriate controls and complementary experiments using more specific inhibitors are recommended.

Conclusion

Aminoguanidine bicarbonate is a robust and selective mechanism-based inactivator of inducible nitric oxide synthase. Its well-documented preference for iNOS over constitutive isoforms provides a reliable pharmacological tool to investigate the specific contributions of inducible NO production in health and disease. By understanding its mechanism, applying rigorous and self-validating experimental protocols, and acknowledging its potential off-target effects, researchers, scientists, and drug development professionals can effectively leverage aminoguanidine to advance our understanding of NO biology and develop novel therapeutic strategies for iNOS-mediated pathologies.

References

-

Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 110(3), 963–968. [Link]

-

Neufeld, A. H., Hernandez, M. R., & Gonzalez, M. (1999). Inhibition of nitric-oxide synthase 2 by aminoguanidine provides neuroprotection of retinal ganglion cells in a rat model of chronic glaucoma. Proceedings of the National Academy of Sciences, 96(17), 9944–9948. [Link]

-

Salas-Orozco, M. F., Salinas-Carmona, M. C., Rosas-Taraco, A. G., & Vera-Cabrera, L. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLOS Neglected Tropical Diseases, 14(10), e0008775. [Link]

-

Cross, A. H., Misko, T. P., Lin, R. F., Hickey, W. F., Trotter, J. L., & Tilton, R. G. (1994). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. The Journal of Clinical Investigation, 93(6), 2684–2690. [Link]

-

Ataman Kimya. (n.d.). AMINOGUANIDINE BICARBONATE. Retrieved from [Link]

-

Asgary, S., et al. (2012). The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. Iranian Endodontic Journal, 7(4), 173–178. [Link]

-

Corbett, J. A., & McDaniel, M. L. (1995). The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes. Methods in Enzymology, 269, 317-327. [Link]

-

Sennequier, N., & Stuehr, D. J. (2000). Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase. The Journal of Biological Chemistry, 275(18), 13329–13336. [Link]

-

Corbett, J. A., Tilton, R. G., Chang, K., et al. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552–556. [Link]

-

Patil, T. P., Patil, P. Y., & Kakade, R. T. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Creative Research Thoughts, 11(6). [Link]

-

Ataman Kimya. (n.d.). AMINOGUANIDINE BICARBONATE. Retrieved from [Link]

-

The Journal of Clinical Investigation. (1994). Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. [Link]

-

Journal of Biological Chemistry. (2000). Aminoguanidine-mediated Inactivation and Alteration of Neuronal Nitric-oxide Synthase. [Link]

-

Hasan, K., He, G. Z., & Stuehr, D. J. (1999). Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. The Journal of Biological Chemistry, 274(53), 37601–37607. [Link]

-

Hasan, K., & Stuehr, D. J. (1997). Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas. British Journal of Pharmacology, 122(4), 757–764. [Link]

-

Wolff, D. J., & Gribin, B. J. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics, 316(1), 267–273. [Link]

-

Gianotti, L., Alexander, J. W., Fukushima, R., & Pyles, T. (1997). Inhibition of nitric oxide with aminoguanidine reduces bacterial translocation after endotoxin challenge in vivo. The Journal of Trauma, 42(5), 843–849. [Link]

-

ResearchGate. (n.d.). Biochemical characterization of NOS activity. Retrieved from [Link]

-

Szabó, C., et al. (1997). Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia. American Journal of Physiology-Heart and Circulatory Physiology, 272(2), H843–H852. [Link]

-

Griffiths, M. J., Messent, M., MacAllister, R. J., & Evans, T. W. (1993). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British journal of pharmacology, 110(3), 963–968. [Link]

-

Zanini, A., et al. (2007). Effects of aminoguanidine, an inhibitor of inducible nitric oxide synthase, on nitric oxide production and its metabolites in healthy control subjects, healthy smokers, and COPD patients. Chest, 131(6), 1772–1778. [Link]

-

UTMB Research Experts. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Retrieved from [Link]

-

ResearchGate. (2016). What concentration of Aminoguanidine Bicarbonate Salt should I use in cell culture to inhibit inducible nitric oxide synthase (iNOS)? Retrieved from [Link]

-

Wikipedia. (n.d.). Pimagedine. Retrieved from [Link]

Sources

- 1. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of inhibition of nitric oxide synthase by aminoguanidine in acute endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. Pimagedine - Wikipedia [en.wikipedia.org]

- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of nitric oxide synthase by substituted aminoguanidines and aminoisothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminoguanidine-mediated inactivation and alteration of neuronal nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide with aminoguanidine reduces bacterial translocation after endotoxin challenge in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. selleckchem.com [selleckchem.com]

- 18. JCI - Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice. [jci.org]

- 19. pnas.org [pnas.org]

A Technical Guide to the Role of Aminoguanidine Bicarbonate in Preventing Advanced Glycation End-product Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a key pathogenic factor in diabetic complications, neurodegenerative diseases, and the aging process. Aminoguanidine, a prototypical inhibitor of AGE formation, has been instrumental as a research tool and a proof-of-concept molecule in demonstrating the therapeutic potential of targeting AGEs. This technical guide provides an in-depth analysis of the role and mechanism of aminoguanidine bicarbonate in the inhibition of AGE formation. It details the underlying biochemistry of the Maillard reaction, the specific mechanism by which aminoguanidine intervenes, validated experimental protocols for its evaluation, and a summary of its journey from preclinical promise to clinical limitations.

The Pathophysiological Landscape of Advanced Glycation End-products (AGEs)

The formation of AGEs is initiated by the Maillard reaction, a chemical process that begins with the condensation of a reducing sugar's carbonyl group with a free amino group of a biological macromolecule. This initial reaction forms a reversible Schiff base, which then rearranges to a more stable Amadori product.[1][2] Over weeks to months, the Amadori products undergo a series of complex reactions—including dehydration, oxidation, and cyclization—to form irreversible, cross-linked structures known as AGEs.[1]

Key precursors in this cascade are not just glucose but also highly reactive α-dicarbonyl compounds like methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG), which are byproducts of glycolysis and lipid peroxidation.[1][3][4] These dicarbonyls are significantly more reactive than glucose, making them potent drivers of AGE formation.[3]

The pathogenicity of AGEs is twofold:

-

Structural Disruption: The cross-linking of proteins such as collagen and elastin alters the structural integrity and function of the extracellular matrix, leading to tissue stiffening, particularly in blood vessels and the kidney.

-

Cellular Signaling: AGEs can bind to specific cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE).[5][6][7] This interaction triggers a cascade of intracellular signaling, including the activation of NF-κB and MAP kinases, leading to oxidative stress, chronic inflammation, and cellular dysfunction.[5][8][9] This AGE-RAGE signaling axis is a critical contributor to the progression of diabetic complications like nephropathy, retinopathy, and neuropathy.[5][6][8][9]

Figure 1: The Maillard Reaction and AGE-RAGE Pathogenesis.

Aminoguanidine Bicarbonate: The Prototypical AGE Inhibitor

Aminoguanidine (also known as Pimagedine) is a small, nucleophilic hydrazine compound.[10][11] The bicarbonate salt is a common formulation used in research.[12][13] It was one of the first compounds identified as a potent inhibitor of AGE formation and has served as a benchmark compound in the field.[14]

Mechanism of Action: Dicarbonyl Trapping

The primary mechanism by which aminoguanidine inhibits AGE formation is through the trapping of reactive carbonyl and, more importantly, α-dicarbonyl intermediates.[14][15][16][17] Its hydrazine group (-NHNH₂) is highly nucleophilic and reacts rapidly with the electrophilic carbonyl groups of MGO, GO, and 3-DG.[15][17][18] This reaction forms stable, non-reactive 3-amino-1,2,4-triazine derivatives, effectively sequestering the dicarbonyl compounds and preventing them from reacting with proteins to form AGEs.[15][17][18]

While aminoguanidine can also react with earlier stage Amadori products, its kinetic efficiency is far greater against the highly reactive dicarbonyls.[18][19] This makes it a potent scavenger of the most aggressive glycating agents.[17]

Figure 2: Mechanism of Aminoguanidine as a Dicarbonyl Trap.

Chemical and Physical Properties

Aminoguanidine bicarbonate appears as a white crystalline powder.[13] It is slightly soluble in water and generally insoluble in alcohol.[13] It's important to note that the compound can be unstable when heated, starting to decompose gradually above 50°C.

| Property | Value |

| Chemical Formula | C₂H₈N₄O₃[12][20] |

| Molar Mass | 136.11 g/mol [20] |

| Appearance | White crystalline powder[13] |

| Solubility | Slightly soluble in water[13] |

Experimental Evaluation of Aminoguanidine Efficacy

The validation of aminoguanidine's inhibitory effect relies on robust in vitro and in vivo experimental models.

In Vitro Evaluation: The BSA-Glucose Assay

This is the most common and widely accepted method for screening potential AGE inhibitors.[21][22][23] The rationale is to simulate the glycation process in a controlled environment using a model protein (Bovine Serum Albumin, BSA) and a reducing sugar (glucose or fructose).

Experimental Protocol: BSA-Glucose Fluorescence Assay

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of BSA in a 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 0.5 M solution of D-glucose in the same phosphate buffer.

-

Prepare stock solutions of aminoguanidine bicarbonate at various concentrations (e.g., ranging from 0.1 mM to 10 mM) in the phosphate buffer.

-

Add sodium azide (0.02% final concentration) to all solutions to prevent microbial growth.[22]

-

-

Reaction Setup (in a 96-well plate or sterile tubes):

-

Control (AGEs): Mix BSA solution, glucose solution, and buffer.

-

Test Samples: Mix BSA solution, glucose solution, and aminoguanidine solution (at different concentrations).

-

Blank: Mix BSA solution and buffer (no glucose).

-

-

Incubation:

-

Measurement:

-

After incubation, measure the fluorescence intensity of each sample using a fluorescence spectrophotometer. The characteristic fluorescence of pentosidine-like AGEs is typically measured at an excitation wavelength of ~350-370 nm and an emission wavelength of ~440-450 nm.[22]

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Test Sample) / Fluorescence of Control] x 100

-

Causality and Validation: The choice of BSA is due to its high lysine and arginine content, which are primary sites for glycation. The long incubation period mimics the slow, chronic nature of AGE formation in vivo. The fluorescence measurement provides a reliable and high-throughput method to quantify the formation of fluorescent AGEs. Aminoguanidine's dose-dependent reduction in fluorescence validates its inhibitory activity.[10]

In Vivo Evaluation: Streptozotocin (STZ)-Induced Diabetic Rat Model

To assess efficacy in a physiological system, animal models of diabetes are essential. The STZ-induced diabetic rat is a widely used model for Type 1 diabetes that develops complications, including nephropathy, which are relevant to AGE pathology.[24][25]

Experimental Protocol: Diabetic Nephropathy Model

-

Induction of Diabetes:

-

Male Sprague-Dawley or Wistar rats are typically used.[26][27]

-

Induce diabetes with a single intraperitoneal (IP) injection of streptozotocin (STZ), typically 55-65 mg/kg, dissolved in a citrate buffer.[27] STZ is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

-

Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels; rats with levels >300 mg/dL are considered diabetic and included in the study.[26]

-

-

Treatment Groups:

-

Group 1: Non-diabetic Control (vehicle injection).

-

Group 2: Diabetic Control (STZ + vehicle treatment).

-

Group 3: Diabetic + Aminoguanidine (STZ + AG treatment). AG is typically administered in drinking water at a concentration of 1 g/L for several weeks.[26]

-

-

Monitoring and Endpoint Analysis:

-

Monitor body weight, food/water intake, and blood glucose levels throughout the study.

-

At the end of the study period (e.g., 8-12 weeks), collect 24-hour urine samples to measure albuminuria (a key indicator of kidney damage).

-

Euthanize animals and collect kidney tissues.

-

Histology: Perform histological staining (e.g., PAS stain) on kidney sections to assess glomerular changes like mesangial expansion and basement membrane thickening.

-

AGE Quantification: Use techniques like ELISA or immunohistochemistry with anti-AGE antibodies to quantify AGE deposition in the kidney tissues.

-

Causality and Validation: This model directly links hyperglycemia to the development of diabetic complications. A successful intervention with aminoguanidine is demonstrated by a significant reduction in albuminuria, attenuation of pathological changes in the glomeruli, and decreased AGE accumulation in the kidneys of treated animals compared to the untreated diabetic controls.[26]

Figure 3: Preclinical Drug Discovery Workflow for AGE Inhibitors.

Quantitative Data and Clinical Limitations

Aminoguanidine demonstrated significant promise in numerous preclinical studies. However, its transition to clinical use was halted.

Preclinical Efficacy

In vitro studies have consistently shown aminoguanidine's ability to inhibit AGE formation in a dose-dependent manner.

| Assay / Model | Key Findings with Aminoguanidine | Reference |

| In Vitro BSA-Glucose | 26-53% inhibition of Nε-(carboxymethyl)lysine (CML) formation. | [10] |

| In Vitro BSA-Glucose | 30-70% inhibition of fluorescent AGE formation. | [10] |

| STZ-Diabetic Rats | Significantly reversed increases in urine flow and GFR; prevented blood sugar increases. | [26][27] |

| STZ-Diabetic Rats | Prevented decreased nerve blood flow and improved nerve conduction velocity. | [28] |

Clinical Trials and Discontinuation

The most significant clinical study was the "Aminoguanidine Clinical Trial in Overt Type 2 Diabetic Nephropathy" (ACTION II). This large-scale trial was terminated prematurely.[22] The reasons cited were a combination of safety concerns and a lack of clear efficacy in halting the progression of diabetic nephropathy in humans.[17][22] Side effects and the need for high doses to achieve a therapeutic effect were significant hurdles.[14][15] Furthermore, aminoguanidine is not entirely specific; it can also inhibit nitric oxide synthase (NOS) and semicarbazide-sensitive amine oxidase (SSAO), which could contribute to off-target effects.[17][29]

Conclusion and Future Perspectives

Aminoguanidine bicarbonate remains a cornerstone molecule in the study of advanced glycation. Its role as a potent dicarbonyl scavenger unequivocally established the principle that inhibiting AGE formation is a viable therapeutic strategy. While aminoguanidine itself failed to become a clinical drug due to safety and efficacy issues, the insights gained from its study have been invaluable.[30] It serves as a critical benchmark against which new, more specific, and safer AGE inhibitors are developed and tested. The research legacy of aminoguanidine continues to guide the development of next-generation therapies aimed at mitigating the devastating consequences of carbonyl stress in diabetes and age-related diseases.

References

-

Li, J., et al. (2012). Pharmacokinetics of aminoguanidine in end-stage renal disease patients on hemodialysis. PubMed. Available from: [Link]

-

Taguchi, K., & Fukami, K. (2023). RAGE signaling regulates the progression of diabetic complications. PubMed Central. Available from: [Link]

-

Brings, S., et al. (2017). Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. PubMed Central. Available from: [Link]

-

Corbett, J. A., et al. (1996). Pharmacokinetics of aminoguanidine administration and effects on the diabetes frequency in nonobese diabetic mice. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Cusabio. AGE-RAGE signaling pathway in diabetic complications. Cusabio. Available from: [Link]

-

Taguchi, K., & Fukami, K. (2023). RAGE signaling regulates the progression of diabetic complications. PubMed. Available from: [Link]

-

Singh, P., et al. (2023). The AGE–RAGE signalling pathway in diabetic complications. ResearchGate. Available from: [Link]

-

ResearchGate. Formation of dicarbonyls and advanced glycation end products (AGEs) from glucose and fatty acid intermediates. ResearchGate. Available from: [Link]

-

Creative Biolabs. AGE-RAGE Signaling Pathway in Diabetic Complications. Creative Biolabs. Available from: [Link]

-

ResearchGate. Proposed mechanisms of action of aminoguanidine as a carbonyl and dicarbonyl trap. ResearchGate. Available from: [Link]

-

Sciencemadness Wiki. (2021). Aminoguanidinium bicarbonate. Sciencemadness Wiki. Available from: [Link]

-

DeLappe, E., et al. (2002). Reaction of metformin with dicarbonyl compounds. Possible implication in the inhibition of advanced glycation end product formation. PubMed. Available from: [Link]

-

Li, Y., et al. (2023). Investigation of Advanced Glycation End-Products, α-Dicarbonyl Compounds, and Their Correlations with Chemical Composition and Salt Levels in Commercial Fish Products. PubMed Central. Available from: [Link]

- Vertex AI. (2025). The Science Behind Aminoguanidine Bicarbonate and Its Role in Diabetes Management. Vertex AI.

-

Stork. (2017). Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. Stork. Available from: [Link]

-

de Oliveira, A. F. B., et al. (2021). Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. ACS Omega. Available from: [Link]

-

Al-Qahtani, A., et al. (2023). The Effect of Treatment With Aminoguanidine, an Advanced Glycation End Product Inhibitor, on Streptozotocin-Induced Diabetic Rats and Its Effects on Physiological and Renal Functions. PubMed. Available from: [Link]

-